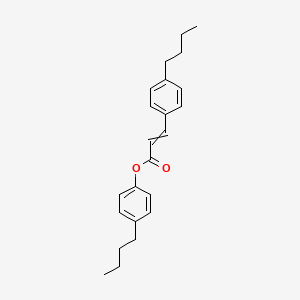
Heptanoyl heptaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoyl heptaneperoxoate is an organic compound with the molecular formula C₁₄H₂₆O₄ It is a peroxoester, which means it contains a peroxide group (-O-O-) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptanoyl heptaneperoxoate can be synthesized through the reaction of heptanoic acid with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 40°C. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where heptanoic acid and hydrogen peroxide are mixed in the presence of a suitable catalyst. The reaction mixture is then subjected to controlled temperatures and pressures to optimize yield and purity. The final product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Heptanoyl heptaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound makes it a strong oxidizing agent. It can oxidize a wide range of organic and inorganic compounds.
Reduction: Under specific conditions, this compound can be reduced to heptanoic acid and other by-products.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO₂) or iron(III) chloride (FeCl₃). The reactions are typically carried out at room temperature.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Substitution reactions often require the presence of nucleophiles such as amines or alcohols, and the reactions are conducted under mild to moderate temperatures.
Major Products:
Oxidation: Major products include heptanoic acid and various oxidized derivatives.
Reduction: The primary product is heptanoic acid.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Aplicaciones Científicas De Investigación
Heptanoyl heptaneperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound’s oxidizing properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry: this compound is used in the production of polymers and other materials that require controlled oxidation processes.
Mecanismo De Acción
The mechanism of action of heptanoyl heptaneperoxoate primarily involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s ability to generate ROS underlies its applications in oxidation reactions and its potential antimicrobial properties.
Comparación Con Compuestos Similares
Heptanoyl heptaneperoxoate can be compared with other peroxoesters and oxidizing agents:
Similar Compounds: Examples include benzoyl peroxide, acetyl peroxide, and lauroyl peroxide.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other peroxoesters. Its relatively mild reaction conditions and versatility in various applications make it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
51279-42-6 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
heptanoyl heptaneperoxoate |
InChI |
InChI=1S/C14H26O4/c1-3-5-7-9-11-13(15)17-18-14(16)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
OGVNECREYWCLPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OOC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


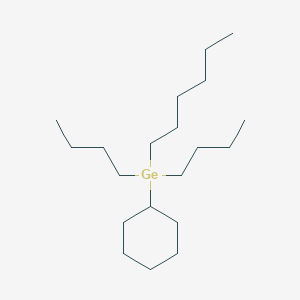
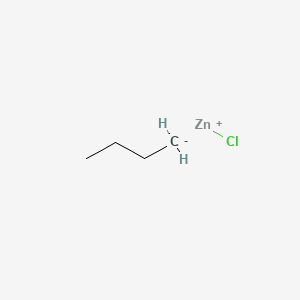
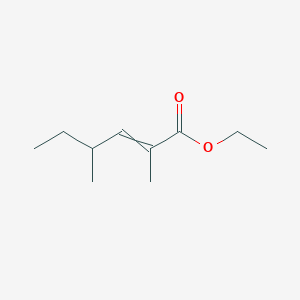
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)

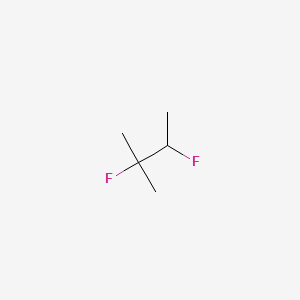
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
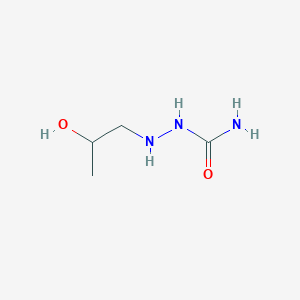
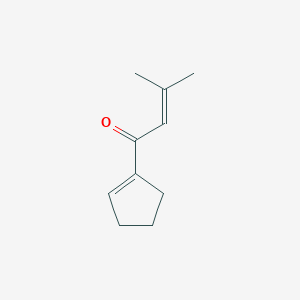

![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


